
1-Butyl-3-vinylimidazolium hexafluorophosphate
Overview
Description
1-Butyl-3-vinylimidazolium hexafluorophosphate is a useful research compound. Its molecular formula is C9H15F6N2P and its molecular weight is 296.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Reactions : This ionic liquid shows potential as a solvent for photochemical reactions, benefiting from its low oxygen solubility, slow molecular diffusion, and enhancement of triplet excited state and radical ion lifetime (Álvaro, Ferrer, García, & Narayana, 2002).
Solvent Applications : It completely dissolves in aqueous ethanol, offering a green solution for cleaning, purification, and separations using ionic liquids (Swatloski, Visser, Reichert, Broker, Farina, Holbrey, & Rogers, 2001).
NMR Relaxation Studies : Demonstrates rotational characteristics supported by ab-initio molecular structures and NMR relaxation methods (Carper, Wahlbeck, Antony, Mertens, Dölle, & Wasserscheid, 2004).
Polymer Synthesis : Effective in catalyzing the synthesis of high molecular weight polymers, resulting in a relatively high molecular weight polymer at 60°C (Nara, Harjani, Salunkhe, Mane, & Wadgaonkar, 2003).
Molecular Dynamics : Shows good agreement with experimental values for its thermodynamic properties in molecular dynamics studies (Morrow & Maginn, 2002).
Green Chemistry : Used as a recyclable alternative to chlorinated solvents for stereoselective halogenation of alkenes and alkynes (Chiappe, Capraro, Conte, & Pieraccini, 2001).
Ionic Conductivity Studies : Its ionic conductivities have been studied through molecular dynamics, showing lower simulated conductivities than experimental results (Picalek & Kolafa, 2007).
Electrochemical Reduction : Utilized in the electrochemical reduction of supercritical carbon dioxide in ionic liquid (Zhao, Jiang, Han, Li, Zhang, Liu, He, & Wu, 2004).
Polymerisation Processes : Proves effective in copper(I) mediated living radical polymerisation of methyl methacrylate, enhancing reaction rate and producing narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).
Properties
IUPAC Name |
1-butyl-3-ethenylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDPJXUWZOHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


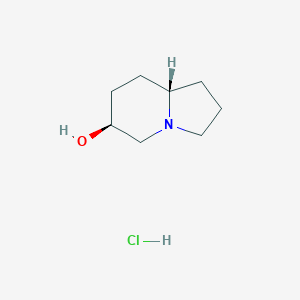
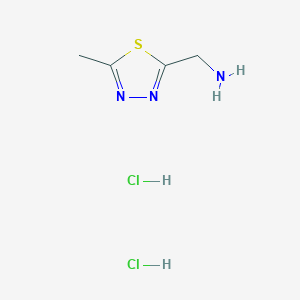
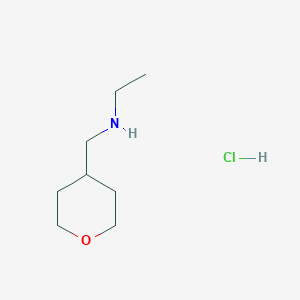

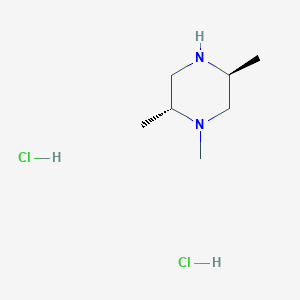

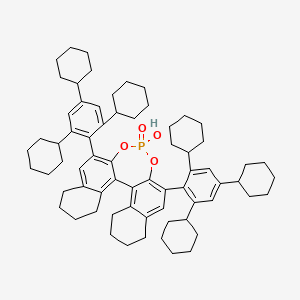
![4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline](/img/structure/B8144082.png)

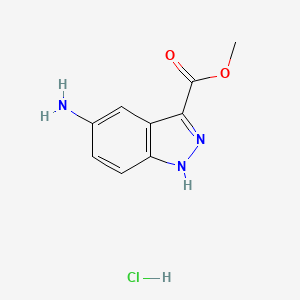

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B8144129.png)
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)
